N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methoxybenzamide
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Description
“N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methoxybenzamide” is a compound with a molecular weight of 395.48 and a molecular formula of C21 H21 N3 O3 S . It contains a pyridazinone core, which is a six-membered heterocyclic compound containing two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyridazinone derivatives has been a topic of interest in medicinal chemistry . A variety of synthetic approaches have been utilized, including the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazinone core, which is a six-membered heterocyclic compound containing two adjacent nitrogen atoms . The compound also contains a phenyl group and a methoxybenzamide group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, pyridazinone derivatives have been shown to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
This compound has a logP value of 3.8135, a logD value of 3.8133, and a logSw value of -3.8805 . It has eight hydrogen bond acceptors and one hydrogen bond donor .Future Directions
The future directions for research on this compound could include further exploration of its potential pharmacological activities, as well as the development of novel synthetic methods for its production. The compound could also be modified to create new derivatives with potentially useful properties .
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-3-28(25,26)19-11-10-18(22-23-19)14-6-4-8-16(12-14)21-20(24)15-7-5-9-17(13-15)27-2/h4-13H,3H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTHYKPOKRGYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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